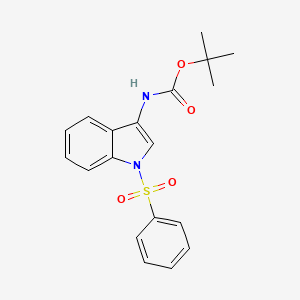
3-(Tert-butoxicarbonilamino)-1-(fenilsulfonil)indol
Descripción general
Descripción
3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Orgánica Sintética
El grupo tert-butoxicarbonilo (Boc) en este compuesto se utiliza ampliamente en la química orgánica sintética para la protección de aminas. El grupo Boc es estable en una variedad de condiciones de reacción, pero se puede eliminar en condiciones ácidas suaves . Esta propiedad dual lo hace invaluable para la síntesis por pasos en química peptídica, donde se requiere la desprotección selectiva.
Química Medicinal
En química medicinal, el grupo fenilsulfonilo del compuesto es de interés debido a su potencial bioactividad. Se utiliza a menudo en el diseño de moléculas similares a fármacos, particularmente para el desarrollo de nuevos agentes terapéuticos con propiedades antiinflamatorias y analgésicas .
Ciencia de Materiales
La porción de indol del compuesto es significativa en la ciencia de materiales. Los indoles son componentes clave en la síntesis de semiconductores orgánicos, que se utilizan en la producción de diodos emisores de luz (LED), células solares y transistores .
Ciencia Ambiental
La capacidad del compuesto para sufrir transformaciones en diversas condiciones lo convierte en un candidato para estudios de remediación ambiental. Por ejemplo, su grupo tert-butoxicarbonilo puede participar en el desarrollo de procesos sostenibles, como sistemas de microreactores de flujo, que son más eficientes y tienen un menor impacto ambiental en comparación con los procesos por lotes tradicionales .
Química Analítica
En química analítica, el compuesto se puede utilizar como un estándar o reactivo en métodos cromatográficos para cuantificar o identificar otras sustancias. Su estructura única permite una fácil detección y cuantificación, lo que lo convierte en una herramienta valiosa en el análisis de mezclas complejas .
Bioquímica y Farmacología
El grupo tert-butoxicarbonilamino es crucial en bioquímica para la modificación de péptidos y proteínas. Se utiliza para alterar la estructura y función de las biomoléculas, lo cual es esencial para comprender los procesos biológicos y en el desarrollo de productos farmacéuticos .
Mecanismo De Acción
Target of Action
The primary target of 3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole is the tert-butoxycarbonyl (Boc) group . This group is commonly used in synthetic organic chemistry as a protecting group for amines .
Mode of Action
The compound interacts with its targets through a process known as Boc deprotection . This process involves the removal of the Boc group from the compound, allowing the underlying amine to participate in further chemical reactions .
Biochemical Pathways
The removal of the Boc group affects the biochemical pathways involving the newly exposed amine. The exact pathways and their downstream effects would depend on the specific context in which the compound is used .
Pharmacokinetics
The Boc group can enhance the compound’s stability and solubility, potentially improving its bioavailability .
Result of Action
The primary result of the compound’s action is the deprotection of the Boc group , which enables the underlying amine to participate in further chemical reactions . This can lead to the synthesis of new compounds or the initiation of new biochemical pathways .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. Additionally, the use of a thermally stable ionic liquid can enhance the efficiency of the deprotection process .
Propiedades
IUPAC Name |
tert-butyl N-[1-(benzenesulfonyl)indol-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-16-13-21(17-12-8-7-11-15(16)17)26(23,24)14-9-5-4-6-10-14/h4-13H,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKRGRKAIQVCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


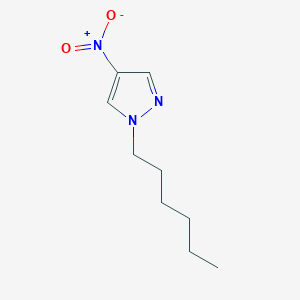

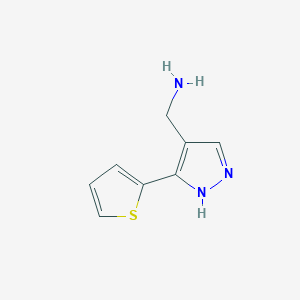
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)


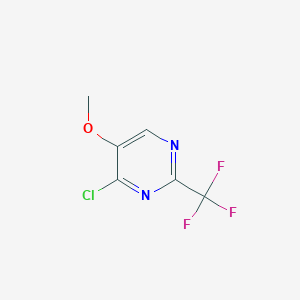
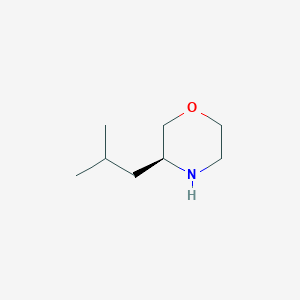
![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)
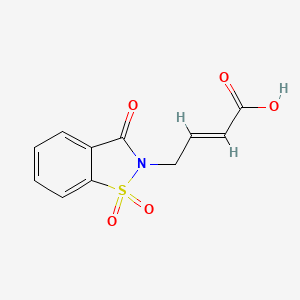

![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)
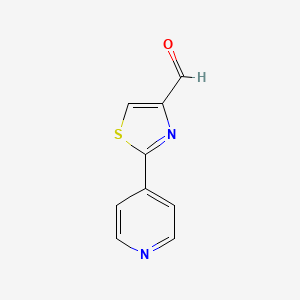
![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)
